molecular formula C14H10F2N6 B560472 Cruzain-IN-1 CAS No. 1199523-24-4

Cruzain-IN-1

Cat. No. B560472
CAS RN: 1199523-24-4
M. Wt: 300.27 g/mol
InChI Key: SZYYBVWPURUFRR-UHFFFAOYSA-N
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Description

ML092, also known as Cruzain-IN-1, is a selective, covalent, and reversible inhibitor of the enzyme Cruzain. Cruzain is a cysteine protease that plays a crucial role in the life cycle of the parasite Trypanosoma cruzi, which causes Chagas disease. ML092 has an inhibitory concentration (IC50) of 10 nanomolar, making it a potent inhibitor .

Scientific Research Applications

ML092 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of cysteine proteases and to develop new inhibitors with improved properties.

    Biology: Employed in research on Trypanosoma cruzi to understand the role of Cruzain in the parasite’s life cycle and to develop potential treatments for Chagas disease.

    Medicine: Investigated for its potential therapeutic applications in treating Chagas disease and other diseases involving cysteine proteases.

    Industry: Utilized in drug discovery and development programs to identify and optimize new inhibitors of cysteine proteases

Mechanism of Action

ML092 exerts its effects by covalently binding to the active site of Cruzain, thereby inhibiting its enzymatic activity. This inhibition is reversible, meaning that the compound can dissociate from the enzyme under certain conditions. The molecular targets of ML092 include the catalytic cysteine residue in the active site of Cruzain. By blocking this site, ML092 prevents the enzyme from cleaving its substrates, disrupting the life cycle of Trypanosoma cruzi .

Similar Compounds:

Uniqueness of ML092: ML092 is unique due to its high selectivity and reversible inhibition of Cruzain. Its covalent binding mechanism allows for potent inhibition at low concentrations, making it a valuable tool in research and potential therapeutic applications .

Safety and Hazards

Cruzain-IN-1 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Future directions include using computer-aided drug design to identify and characterize cruzain inhibitors that exploit the previously uncharacterized pocket immediately beyond the S2 subsite . The six hits discovered against cruzain and Tbr CatL are of great interest for further optimization by the medicinal chemistry community .

Biochemical Analysis

Biochemical Properties

Cruzain-IN-1 selectively inhibits cruzain over other Trypanosoma proteases such as cathepsin L-like protein and cathepsin B-like protease . It interacts with cruzain by binding to its active site, thereby preventing the enzyme from performing its function . The nature of this interaction is competitive, meaning this compound competes with the substrate for the active site of the enzyme .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of cruzain, a protease that plays a key role in the survival and immune evasion of Trypanosoma cruzi . By inhibiting cruzain, this compound disrupts the intracellular development of the parasite, thereby affecting its survival and replication .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of cruzain, thereby inhibiting the enzyme’s activity . This binding interaction prevents cruzain from cleaving its substrates, leading to a disruption in the biochemical processes that the enzyme is involved in . The inhibition of cruzain by this compound is competitive, meaning the compound and the substrate compete for the active site of the enzyme .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever its target, the cruzain enzyme, is located. Cruzain is a cysteine protease that is pivotal to the life-cycle of Trypanosoma cruzi

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ML092 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization and chromatography .

Industrial Production Methods: Industrial production of ML092 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-scale reactors, and employing advanced purification techniques. The compound is stored as a solid at -20°C for long-term stability and can be dissolved in dimethyl sulfoxide (DMSO) for use in experiments .

Chemical Reactions Analysis

Types of Reactions: ML092 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of ML092, while substitution reactions can produce various substituted analogs .

properties

IUPAC Name

6-(3,5-difluoroanilino)-9-ethylpurine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYYBVWPURUFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347893
Record name 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1199523-24-4
Record name 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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